molecular formula C5H8N4O2 B3347182 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- CAS No. 128564-63-6

1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-

Cat. No.: B3347182
CAS No.: 128564-63-6
M. Wt: 156.14 g/mol
InChI Key: IAJHVTSGFRHQMT-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core Structures in Contemporary Chemical Research

The pyrazole core is a foundational building block in numerous areas of chemical research and industry. Its aromatic nature and the presence of two nitrogen atoms allow for diverse functionalization, leading to a vast library of derivatives with tailored properties. researchgate.net

In medicinal chemistry , the pyrazole ring is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. nih.gov Pyrazole derivatives have been extensively explored and developed for a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and analgesic agents. nih.gov The ability of the pyrazole nucleus to act as both a hydrogen bond donor and acceptor contributes to its effective interaction with biological targets.

In agrochemicals , pyrazole derivatives are utilized in the development of pesticides and herbicides. researchgate.net Their targeted biological activity allows for the creation of effective crop protection agents.

In materials science , the pyrazole scaffold is integral to the design of novel materials. researchgate.net This includes the development of dyes and pigments, luminescent compounds, and energetic materials. researchgate.netprimachemicals.com The structural rigidity and electronic properties of the pyrazole ring make it an attractive component for creating materials with specific physical and chemical characteristics. researchgate.net

Overview of Key Research Areas Pertaining to 5-Amino-4-nitrosopyrazoles

Within the broader family of pyrazole derivatives, 5-amino-4-nitrosopyrazoles represent a class of significant interest, primarily as versatile intermediates in organic synthesis. The introduction of the nitroso group at the 4-position and an amino group at the 5-position activates the molecule for a variety of subsequent chemical transformations.

A primary application of these compounds is in the dye industry . google.com They serve as crucial precursors for synthesizing azo pyrazolyl dyes and other colorants. researchgate.net Specifically, they are used to create pyrazole-based dyes for textiles and have found a particular niche as intermediates in the formulation of oxidative hair dyes, where they lead to a wide palette of colors. google.com

Another significant area of research is in the field of energetic materials . researchgate.net Nitrogen-rich heterocyclic compounds are sought after for applications in explosives, propellants, and pyrotechnics. researchgate.netacs.org The high nitrogen content and potential for forming dense, stable structures make 5-amino-4-nitrosopyrazoles and their subsequent derivatives promising candidates for developing new energetic materials with high performance and reduced sensitivity. researchgate.netresearchgate.net

Furthermore, 5-amino-4-nitrosopyrazoles are used as starting materials for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyrazines and other related structures. researchgate.net These fused systems are often investigated for potential biological activities, expanding the utility of the 5-amino-4-nitrosopyrazole core into medicinal chemistry research. nih.govmdpi.com

Research Trajectory of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-

The research trajectory of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-, also known as 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole, is primarily linked to its role as a key intermediate in the chemical industry. Its development is a direct result of the need for specific building blocks in multi-step synthetic processes.

The synthesis of this particular compound is well-documented in patent literature, highlighting its industrial relevance. google.comgoogle.com It is synthesized as a precursor for 1-alkyl-4,5-diaminopyrazole salts, which are important components in oxidative hair dye compositions. google.comgoogle.com

The synthetic pathway to 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- generally involves a series of well-established chemical reactions. A common route begins with the reaction of an alkyl(alkoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine. google.comgoogle.com This initial step forms the pyrazole ring with the desired 1-(2'-hydroxyethyl) substituent. The process continues through several intermediate compounds, including 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole and 5-amino-1-(2'-hydroxyethyl)pyrazole. google.comgoogle.com

The final, critical step is the nitrosation of the 5-amino-1-(2'-hydroxyethyl)pyrazole intermediate. This is typically achieved by reacting it with a nitroso source, such as 3-methylbutyl nitrite (B80452) or nitrosylsulfonic acid, in an acidic medium. google.com This targeted nitrosation at the 4-position of the pyrazole ring yields the desired product, 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-.

The subsequent use of this compound involves the reduction of the nitroso group to a second amino group, forming the 4,5-diaminopyrazole derivative, which then acts as a primary intermediate or "precursor" in hair dye formulations. cir-safety.org This specific research and application focus underscores the compound's value as a tailored chemical intermediate rather than an end-product with direct applications of its own.

Data Tables

Table 1: Chemical Identity of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-

PropertyValue
Systematic Name 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-
Alternative Name 5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole
Molecular Formula C₅H₈N₄O₂
Core Structure Pyrazole

Table 2: General Synthetic Pathway to 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-

StepReactantsKey TransformationIntermediate/Product
1 Alkyl(alkoxymethylene)cyanoacetate + 2-HydroxyethylhydrazineCyclization5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole
2 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazoleDecarboxylation5-amino-1-(2'-hydroxyethyl)pyrazole
3 5-amino-1-(2'-hydroxyethyl)pyrazole + Nitroso Source (e.g., Nitrosylsulfonic acid)Nitrosation1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-amino-4-nitrosopyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-5-4(8-11)3-7-9(5)1-2-10/h3,10H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJHVTSGFRHQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1N=O)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436143
Record name 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128564-63-6
Record name 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Studies of Reactivity and Chemical Transformations of 1h Pyrazole 1 Ethanol, 5 Amino 4 Nitroso

Reaction Pathways Involving the 5-Amino Group

The 5-amino group is a potent nucleophilic center and an activating group, significantly influencing the molecule's reactivity. 5-Aminopyrazoles are recognized as polyfunctional compounds with several nucleophilic sites, with the reactivity order generally being 5-NH₂ > 1-NH > 4-CH. nih.gov This highlights the primary role of the exocyclic amino group in chemical reactions.

While the pyrazole (B372694) ring is susceptible to electrophilic attack, the 5-amino group can also directly participate in electrophilic substitution reactions on its nitrogen atom. Despite the potential for decreased basicity due to the pyrazole ring, the amino group can react with various electrophiles. Examples of such transformations include N-arylation and N-nitration, as observed in related dinitropyrazole systems. researchgate.net In these reactions, an electrophile (E⁺) attacks the lone pair of electrons on the amino nitrogen, leading to the formation of a new N-E bond after the loss of a proton.

The general mechanism for electrophilic substitution on the amino group can be depicted as: Py-NH₂ + E⁺ → Py-NH₂⁺-E → Py-NH-E + H⁺

This reactivity allows for the introduction of various substituents onto the amino nitrogen, thereby modifying the compound's properties.

The 5-amino group serves as a strong nucleophilic site, readily attacking electron-deficient centers. nih.gov This nucleophilicity drives its participation in addition and substitution reactions. For instance, 5-aminopyrazoles can engage in chemoselective arylation through a nucleophilic attack on ortho-quinones generated in situ. researchgate.net The position of the amino group on the pyrazole ring is crucial in directing the outcome of such reactions. researchgate.net

In reactions with α,β-unsaturated compounds, the 5-amino group can act as the initial nucleophile in a Michael-type addition, which can be followed by cyclization and rearrangement, leading to the formation of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net The reaction often proceeds through the attack of the exocyclic amino group on an electrophilic double bond, demonstrating its superior nucleophilicity compared to the endocyclic ring nitrogens. nih.gov

The diazotization of the 5-amino group is a cornerstone transformation for this class of compounds, converting the amine into a highly versatile pyrazolyl-5-diazonium salt. researchgate.net This reaction is typically carried out by treating the aminopyrazole with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org

Table 1: Diazotization of 5-Aminopyrazoles and Subsequent Reactions

Starting Material Reagents Intermediate Subsequent Reaction Product Type Reference
5-Aminopyrazole NaNO₂, Acid Pyrazole-5-diazonium salt Coupling with active methylene (B1212753) compounds Pyrazolo[5,1-c] researchgate.netpleiades.onlineresearchgate.nettriazines researchgate.netpleiades.online
5-Amino-4-(dimethoxyphenyl)pyrazole NaNO₂, Acetic Acid Pyrazole-5-diazonium salt Intramolecular azo coupling Pyrazolo[3,4-c]cinnoline researchgate.netpleiades.online
5-Amino-3,4-dinitropyrazole NaNO₂, Acid 5-Diazo-3,4-dinitropyrazole Reaction with halide/azide ions 5-Halogeno/azido-dinitropyrazoles researchgate.net

These diazonium salts are valuable intermediates. They can undergo coupling reactions with electron-rich species, such as active methylene compounds, to yield fused heterocyclic systems like pyrazolo[5,1-c] researchgate.netpleiades.onlineresearchgate.nettriazines. researchgate.netresearchgate.net Furthermore, if the pyrazole ring bears a suitable substituent at the 4-position, the diazonium intermediate can undergo intramolecular azo coupling, leading to the formation of tricyclic structures like pyrazolo[3,4-c]cinnolines. researchgate.netpleiades.online The diazonium group can also be replaced by various nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halides or other functionalities. researchgate.netorganic-chemistry.orgresearchgate.net

Transformations Involving the 4-Nitroso Functionality

The 4-nitroso group is a powerful electron-withdrawing group and a versatile functional handle for further molecular modifications.

One of the most significant transformations of the 4-nitroso group is its reduction to a 4-amino group. This conversion fundamentally alters the electronic properties of the pyrazole ring, transforming an electron-withdrawing substituent into a strongly electron-donating one. This reaction provides a key synthetic route to 4,5-diaminopyrazole derivatives. researchgate.netnih.gov A variety of reducing agents can be employed for this purpose.

Table 2: Reduction of 4-Nitrosopyrazoles to 4-Aminopyrazoles

Starting Material Subclass Reducing Agent Product Subclass Reference
4-Hydroxyiminopyrazolones (Tautomer of 4-Nitrosopyrazol-5-ols) Tin(II) chloride in HCl 4-Aminopyrazol-5-ols nih.gov
4-Hydroxyiminopyrazolones Catalytic Hydrogenation (Pd/C) 4-Aminopyrazol-5-ols nih.gov
4-Nitroso-3-trifluoromethyl-pyrazoles Not specified 4-Amino-3-trifluoromethylpyrazoles researchgate.net
General 4-Nitrosopyrazoles H₂ with Pd/C catalyst 4-Aminopyrazoles google.com

The resulting 4-aminopyrazoles are themselves valuable intermediates for synthesizing a wide range of biologically active compounds and complex heterocyclic systems. researchgate.netnih.govmdpi.com

The nitroso group (–N=O) can participate as a reactive component in both cycloaddition and condensation reactions. The C=N-O system makes it a potent dienophile in hetero-Diels-Alder ([4+2]) cycloaddition reactions. nih.gov Although specific examples involving 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- are not detailed, the reactivity of the nitroso group in other contexts suggests its potential to react with dienes to form six-membered heterocyclic rings, such as 1,5,2-oxathiazines when reacting with thioketones. nih.gov

Condensation reactions involving the nitroso group are also documented. For instance, N-functionalized 4-nitrosopyrazoles have been shown to condense with compounds containing active methyl groups, such as 2,4-dinitrotoluene. stomuniver.ru Another relevant transformation is the base-catalyzed intramolecular condensation between a nitro group and an amino group within the same molecule to form a cyclic azoxy linkage. lookchem.com This suggests a potential pathway for the 4-nitroso group to react with nucleophiles, including the adjacent 5-amino group under certain conditions, to form new ring systems. These reactions highlight the versatility of the nitroso group in constructing more complex molecular architectures.

Nitrosation-Denitrosation Equilibrium Dynamics

The 4-nitroso group of 1H-pyrazole-1-ethanol, 5-amino-4-nitroso- is integral to its reactivity, existing in a delicate equilibrium that can be influenced by reaction conditions. The reversible nature of the C-nitrosation at the C4 position of the pyrazole ring is a key feature of its chemistry. This dynamic is particularly evident in reactions involving acidic media.

Research has demonstrated that the formation of 5-amino-4-nitrosopyrazoles and their subsequent denitrosation are subject to an acid-catalyzed equilibrium. researchgate.net For instance, the treatment of a related compound, 5-amino-1H-pyrazole-4-carbaldehyde, with sodium nitrite in a dilute methanolic hydrochloric acid solution (≤2 N HCl) efficiently yields the corresponding 5-amino-4-nitrosopyrazole. researchgate.net However, increasing the acidity of the medium (e.g., to 6 N HCl in methanol) can shift the equilibrium back, favoring the denitrosation process to regenerate the pyrazole-4-carbaldehyde. researchgate.net This equilibrium suggests that the nitroso group can act as a protecting or directing group that can be removed under specific acidic conditions. This denitrosation is not merely a reversal but is a crucial mechanistic step in the transformation of 5-amino-4-nitrosopyrazoles into other fused heterocyclic systems. researchgate.net

Cyclization Reactions to Fused Heterocyclic Systems

The juxtaposition of the 5-amino and 4-nitroso groups on the pyrazole ring provides a reactive scaffold for the construction of various fused heterocyclic systems. These intramolecular cyclization reactions are pivotal in synthesizing compounds of significant chemical interest.

A notable transformation of 5-amino-4-nitrosopyrazoles is their conversion into either imidazo[4,5-c]pyrazoles or pyrazolo[3,4-d]pyrimidines. This selective synthesis can be achieved in a one-pot reaction using a Vilsmeier reagent (prepared from formamide (B127407) and phosphorus oxychloride, POCl₃) under controlled acidic conditions. researchgate.net The reaction pathway and the final product are highly dependent on the reaction temperature.

The mechanism for the formation of imidazo[4,5-c]pyrazoles involves a sequence of five steps: denitrosation, amidination with the Vilsmeier reagent, cyclization, substitution, and hydrogen migration. researchgate.net Conversely, under more forceful conditions such as hard reflux, the reaction pathway is altered to favor the formation of the isomeric pyrazolo[3,4-d]pyrimidine ring system. researchgate.net This temperature-dependent selectivity allows for the targeted synthesis of either fused heterocycle from a common 5-amino-4-nitrosopyrazole precursor.

Table 1: Selective Synthesis of Fused Pyrazoles from 5-Amino-4-nitrosopyrazoles. researchgate.net
PrecursorReagentsConditionsMajor Product
5-Amino-4-nitroso-1,3-diphenyl-1H-pyrazoleHCONH₂/POCl₃ (Vilsmeier Reagent)30 °C, 12 hImidazo[4,5-c]pyrazol-5-yl-formamide derivative
5-Amino-4-nitrosopyrazolesHCONH₂/POCl₃ (Vilsmeier Reagent)Hard RefluxPyrazolo[3,4-d]pyrimidine derivative

The 5-amino group of the pyrazole ring is a key functional handle for the synthesis of pyrazolotriazole systems. The established method for this transformation involves the diazotization of the 5-amino group, followed by an intramolecular cyclization. Specifically, reacting a 5-aminopyrazole with sodium nitrite in an acidic medium (such as aqueous HCl) generates a reactive pyrazol-5-yl diazonium salt intermediate in situ. nih.govnih.gov

This diazonium salt can then undergo spontaneous cyclization to form a fused triazole ring. For pyrazoles containing a suitable substituent at the C4 position, this process leads to the formation of pyrazolo[3,4-d] nih.govresearchgate.netnih.govtriazines. nih.gov In the case of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-, the 5-amino group can be diazotized. While the 4-nitroso group is present, the synthesis of a pyrazolotriazole would typically proceed from the corresponding 5,4-diaminopyrazole (obtained by reduction of the nitroso group) or via a reaction pathway where the 5-amino group is selectively diazotized. The fundamental reaction involves the conversion of the amine to a diazonium salt, which acts as an electrophile and is attacked by a ring nitrogen to close the triazole ring, yielding a pyrazolo[5,1-c] researchgate.netnih.govresearchgate.nettriazole or a related isomer.

Influence of the 1-Ethanol Substituent on Reactivity Profiles

Electronic Effects: The N-alkyl group, such as the ethanol (B145695) substituent, is generally considered to be electron-donating. This effect increases the electron density within the pyrazole ring, which can, in turn, enhance the basicity of the pyridine-like N2 nitrogen. nih.gov This increased nucleophilicity can influence the rate and regioselectivity of reactions involving electrophiles. For instance, in cyclization reactions, the electronic nature of the N1 substituent can modulate the reactivity of the annular nitrogen atoms, potentially favoring one cyclization pathway over another. mdpi.com

Steric Effects: The bulk of the 1-ethanol group can sterically hinder the approach of reagents to the adjacent N2 and C5 positions. This steric hindrance is a critical factor in N-alkylation reactions of pyrazoles and can dictate regioselectivity. researchgate.net While the primary reactions discussed involve the functional groups at C4 and C5, steric crowding from the N1-substituent can affect the preferred conformation of the molecule in solution, thereby influencing the accessibility of the reactive sites.

Hydrogen Bonding and Secondary Interactions: The terminal hydroxyl (-OH) group of the ethanol substituent introduces the capacity for hydrogen bonding. nih.gov This can affect the molecule's solubility in protic solvents and allow for specific interactions with reagents or catalysts. The hydroxyl group could potentially act as an internal nucleophile under certain conditions or as a directing group, influencing the stereochemical outcome of reactions by forming transient hydrogen bonds.

Comprehensive Structural Elucidation and Theoretical Investigations

Tautomeric Forms and Isomerism of 5-Amino-4-nitrosopyrazoles

5-Amino-4-nitrosopyrazoles, including the title compound, can exist in a tautomeric equilibrium between two primary forms: the amino/nitroso form and the imino/oxime form. This equilibrium is a critical aspect of their chemistry, influencing their reactivity and spectroscopic properties.

Experimental Determination of Tautomeric Equilibria (Amino/Nitroso vs. Imino/Oxime)

The tautomeric equilibrium of 5-aminopyrazole derivatives is a subject of detailed study, often employing spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy. For 3(5)-aminopyrazoles, it has been observed that the 3-amino tautomer is generally more stable. However, the presence of electron-withdrawing substituents at the C4 position can shift the equilibrium to favor the 5-amino tautomer. In the case of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-, the nitroso group at the C4 position is strongly electron-withdrawing, which would theoretically favor the existence of the imino/oxime tautomer.

Experimental studies on closely related 5-aminopyrazoles have utilized NMR spectroscopy to probe the tautomeric state in solution. The chemical shifts of the pyrazole (B372694) ring carbons, particularly C3 and C5, are sensitive to the tautomeric form present. In N-unsubstituted pyrazoles, rapid proton exchange between the nitrogen atoms can lead to broadened signals for C3 and C5, indicating a dynamic equilibrium. researchgate.net

UV-Visible spectroscopy is another powerful tool for investigating tautomeric equilibria. The different electronic arrangements of the amino/nitroso and imino/oxime tautomers result in distinct absorption maxima. For instance, studies on other heterocyclic systems have shown that the keto and enol tautomers exhibit characteristic absorption bands, with the position of the equilibrium being influenced by the solvent. nih.gov It is plausible that the amino/nitroso and imino/oxime forms of the title compound would also display unique UV-Vis spectral signatures.

Table 1: Tautomeric Forms of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-

Tautomeric FormStructureKey Features
Amino/Nitroso Amino/Nitroso FormContains an amino group (-NH2) at C5 and a nitroso group (-N=O) at C4.
Imino/Oxime Imino/Oxime FormContains an imino group (=NH) at C5 and a hydroxylamino (oxime) group (=N-OH) at C4.

Influence of Solvent Polarity on Tautomeric Balance

The polarity of the solvent can significantly impact the position of the tautomeric equilibrium. nih.govmdpi.comnih.gov In general, polar solvents tend to favor the more polar tautomer. For related heterocyclic systems like aminopurines, an increase in solvent polarity has been shown to decrease the energy difference between tautomers, potentially leading to the coexistence of multiple forms in solution. nih.gov

In the context of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-, the imino/oxime tautomer is expected to be more polar than the amino/nitroso form due to the presence of the hydroxyl group. Therefore, it is anticipated that the equilibrium would shift towards the imino/oxime form in polar solvents. This phenomenon has been observed in other tautomeric systems where hydrogen-bonding interactions with the solvent play a crucial role in stabilizing one form over the other. electronicsandbooks.com

For example, studies on β-ketonitriles have demonstrated that the keto-enol equilibrium is solvent-dependent, as observed through NMR spectroscopy. researchgate.net The use of solvents with varying polarities, such as chloroform, acetone, and DMSO, allows for the quantitative assessment of the solvent's effect on the tautomeric ratio. Similar experimental approaches could be applied to elucidate the solvent's influence on the tautomeric balance of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-.

Protonation States and Acid-Base Chemistry of the Chemical Compound

The presence of multiple nitrogen atoms in the pyrazole ring, as well as the amino and nitroso/oxime groups, imparts both acidic and basic properties to 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-. Understanding the protonation states is essential for predicting its behavior in different chemical environments.

Identification of Protonation Sites

The potential protonation sites in 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- include the N2 atom of the pyrazole ring, the nitrogen atom of the amino group, and the oxygen or nitrogen atom of the nitroso/oxime group. The basicity of the pyrazole ring is influenced by the nature of the substituents. Electron-donating groups generally increase the basicity of the ring, while electron-withdrawing groups decrease it. researchgate.net

In the case of the title compound, the electron-withdrawing nitroso group at C4 would be expected to decrease the basicity of the pyrazole ring nitrogens. Theoretical studies on 2-aminopyrrole have shown that the imino nitrogen atom displays higher basicity and is the most favorably protonated site in the amino tautomers. beilstein-journals.org By analogy, for the amino/nitroso tautomer of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-, the N2 atom of the pyrazole ring and the amino group nitrogen are likely protonation sites. For the imino/oxime tautomer, the imino nitrogen and the oxime oxygen are potential sites of protonation.

Spectroscopic Characterization of Protonated Species

Spectroscopic methods, particularly NMR and UV-Vis, are instrumental in characterizing the structure of protonated species. Protonation leads to changes in the electronic distribution within the molecule, which are reflected in the chemical shifts and absorption spectra.

For instance, in the ¹H NMR spectrum, protonation would lead to significant downfield shifts of the protons attached to or near the protonated site. In the ¹³C NMR spectrum, the carbons adjacent to the site of protonation would also experience a shift in their resonance frequencies. Studies on 2-aminopyrrole have confirmed the presence of the CH₂ group in the ¹H and ¹³C NMR spectra of the protonated species, providing evidence for protonation at a specific carbon atom. mdpi.com

UV-Vis spectroscopy can also be used to monitor protonation events. The protonated form of a molecule will have a different chromophoric system and thus a different absorption spectrum compared to the neutral molecule. Titration of a solution of the compound with an acid while monitoring the UV-Vis spectrum can allow for the determination of the pKa values associated with the different protonation equilibria.

Conformational Analysis and Rotational Isomerism

The presence of the 1-ethanol substituent and the 4-nitroso group introduces conformational flexibility to the molecule.

The 1-ethanol group can adopt various conformations due to rotation around the C-C and C-N single bonds. The preferred conformation will be the one that minimizes steric hindrance and allows for favorable intramolecular interactions, if any. X-ray crystallographic analysis of related molecules, such as cis-2-(2-Hydroxyethyl)-trans-2-methyl-cis-3-(6-methoxy-2-naphthyl)cyclopentanol, has provided insights into the solid-state conformation of the hydroxyethyl (B10761427) substituent. researchgate.net In solution, the conformational preferences may differ and can be studied using NMR techniques, such as by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments.

The nitroso group at the C4 position can exhibit rotational isomerism around the C4-N bond. Studies on other C-nitroso compounds have shown that they can exist as equilibrating s-cis and s-trans rotational isomers. researchgate.net The barrier to rotation can be determined by dynamic NMR studies, where the coalescence of signals at different temperatures provides information about the energy barrier separating the rotamers. For 1-methyl-2-nitrosoimidazole, the barrier to rotation was found to be 12.4 kcal/mol. researchgate.net It is plausible that 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- also exhibits similar rotational isomerism of the nitroso group, which could be investigated using variable-temperature NMR spectroscopy.

Empirical Conformational Studies

There are currently no published empirical conformational studies for 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-. Such studies, which would typically involve techniques like X-ray crystallography or specific NMR spectroscopy methods (e.g., NOE - Nuclear Overhauser Effect), are essential for experimentally determining the three-dimensional arrangement of atoms and the preferred conformations of the molecule in solid or solution states. This information is fundamental to understanding its chemical reactivity and biological interactions.

Computational Determination of Conformer Stability

Detailed computational studies to determine the stability of different conformers of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- are not available in the current body of scientific literature. This type of investigation would involve computational chemistry methods to model the various possible spatial arrangements of the ethanol (B145695) and nitroso substituents relative to the pyrazole ring. By calculating the potential energy of each conformer, researchers can predict their relative stabilities and the energy barriers to interconversion.

Advanced Computational Chemistry and Quantum Mechanical Modeling

Advanced computational and quantum mechanical modeling provides deep insights into the molecular properties of a compound. However, specific research applying these methods to 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- has not been reported.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

No peer-reviewed articles or databases currently present Density Functional Theory (DFT) calculations for the geometric and electronic structure of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-. DFT calculations are a powerful tool for optimizing the molecular geometry and understanding the electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This data is crucial for predicting the molecule's reactivity and interaction with other molecules.

Prediction of Spectroscopic Parameters (NMR, IR)

While the synthesis of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- implies that spectroscopic data exists, there are no published studies that feature predicted Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopic parameters derived from computational methods. Such predictions, often performed alongside experimental work, are invaluable for the accurate assignment of spectral signals and for the structural elucidation of the compound.

Elucidation of Reaction Mechanisms via Transition State Analysis

Research into the reaction mechanisms involving 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-, including the analysis of transition states, is not present in the available scientific literature. Transition state analysis is a computational technique used to map the energy profile of a chemical reaction, identify the high-energy transition state structures, and calculate the activation energies. This information is key to understanding how the compound is formed and how it behaves in chemical reactions.

Derivatization Strategies and Structure Reactivity/property Relationship Studies of 1h Pyrazole 1 Ethanol, 5 Amino 4 Nitroso

Design and Synthesis of N-Substituted Pyrazole (B372694) Analogues

The substituent at the N1 position of the pyrazole ring plays a pivotal role in modulating the electronic and steric properties of the entire molecule. Research has focused on both the modification of the existing 1-ethanol group and the introduction of diverse substituents at other positions of the pyrazole ring.

Variation of the 1-Ethanol Moiety

Systematic variations of the 1-ethanol moiety in 5-amino-4-nitrosopyrazole derivatives have been explored to create a library of N-substituted analogues. A common synthetic route involves the N-alkylation of a suitable pyrazole precursor. For example, a telescoping synthesis for 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts has been developed, which can be adapted for the synthesis of analogues of the title compound. google.comwipo.int This process often starts with the alkylation of a pyrazole ring, for example, 3,5-dibromo-4-nitropyrazole, with a variety of alkylating agents, including C2-C4 hydroxyalkyl halides, which would lead to the desired ethanol (B145695) moiety or its variations. google.com The subsequent steps involve amination and nitrosation to yield the final product. google.com

The range of substituents that can be introduced at the N1 position is broad, encompassing not only the 2-hydroxyethyl group but also other straight-chain, branched, and substituted alkyl groups. google.comwipo.int This versatility allows for the fine-tuning of the molecule's properties, such as solubility and reactivity, which can be crucial for its intended applications, for instance as a precursor for oxidative hair dyes. google.com

Table 1: Examples of N-Alkylating Agents for the Synthesis of 5-Amino-4-nitroso-1-alkyl-1H-pyrazole Analogues

Alkylating Agent CategorySpecific ExamplesResulting N1-SubstituentReference
C1- to C6-alkyl halidesn-Hexyl haliden-Hexyl google.com
C2- to C4-hydroxyalkyl halides2-Chloroethanol2-Hydroxyethyl google.com
Benzyl halidesBenzyl chlorideBenzyl google.com
C1- to C6-alkyl sulfateDimethyl sulfateMethyl researchgate.net
C2- to C4-hydroxyalkyl sulfateDiethyl sulfateEthyl google.com

The synthesis of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole, a closely related compound, also highlights the formation of 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole as a key intermediate. google.com This underscores the importance of the 1-ethanol moiety in the context of developing pyrazole-based dyes.

Functionalization of the Amino Group at Position 5

The amino group at the C5 position is a key site for derivatization, offering opportunities for acylation, alkylation, and condensation reactions. These modifications can lead to compounds with altered chemical properties and potential for further synthetic transformations.

Acylation and Alkylation Reactions

The acylation of 5-aminopyrazoles is a straightforward method to introduce acyl groups, which can modulate the electronic nature of the amino group and serve as protecting groups or precursors for other functionalities. A mini-review on 5-amino-N-substituted pyrazoles highlights a synthetic scheme where 5-amino-3-methyl-pyrazole is acylated with acetic anhydride (B1165640) or benzoyl chloride to yield the corresponding 5-acylamino pyrazoles. scirp.org Subsequent reduction of the acyl group with reagents like lithium aluminum hydride (LiAlH4) can produce 5-alkylamino pyrazoles. scirp.org This sequence of reactions, followed by nitrosation, provides a pathway to 5-alkylamino-4-nitrosopyrazoles. scirp.org

More directly, the N-acylation of 4-nitrosopyrazoles has been successfully carried out, demonstrating that the amino group in a related system can be functionalized even in the presence of the nitroso group. researchgate.net These reactions expand the synthetic toolbox for creating a variety of amido and alkylamino derivatives of the target compound.

Condensation with Carbonyl Compounds

The exocyclic amino group of 5-aminopyrazoles can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines) or to construct fused heterocyclic systems. nih.govnih.govresearchgate.net The reaction of 5-aminopyrazoles with β-diketones or other 1,3-bielectrophiles is a common strategy for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov

For example, the reaction of 5-aminopyrazole with arylidenepyruvic acids, which can be formed in situ from pyruvic acids and aromatic aldehydes, leads to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids. researchgate.net The synthesis of Schiff bases from the related compound 4-aminoantipyrine (B1666024) with various aldehydes, including cinnamaldehydes and substituted benzaldehydes, has been extensively studied. mdpi.comresearchgate.net These studies provide strong evidence that the 5-amino group in 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- would be expected to react similarly with a range of aldehydes and ketones to furnish the corresponding imine derivatives.

Table 2: Examples of Condensation Reactions of Aminopyrazoles with Carbonyl Compounds

Aminopyrazole ReactantCarbonyl CompoundProduct TypeReference
5-AminopyrazoleArylidenepyruvic acidsPyrazolo[3,4-b]pyridine-6-carboxylic acids researchgate.net
4-AminoantipyrineSubstituted CinnamaldehydesSchiff bases mdpi.com
4-Aminoantipyrine4-NitrobenzaldehydeSchiff base researchgate.net
5-Aminopyrazoleβ-DiketonesPyrazolo[1,5-a]pyrimidines nih.gov

Chemical Modifications at the Nitroso Group at Position 4

The nitroso group at the C4 position is a reactive functional group that can participate in a variety of chemical transformations, providing a handle for further molecular elaboration. The chemistry of C-nitroso compounds is rich and includes reactions such as reduction, oxidation, and participation in cycloadditions. wikipedia.org

Research has shown that 5-amino-4-nitrosopyrazoles can be valuable precursors for the synthesis of other heterocyclic systems. For instance, 5-amino-4-nitrosopyrazoles can be converted into pyrazolo[3,4-d]pyrimidines by treatment with a Vilsmeier reagent (e.g., HCONH2/POCl3). researchgate.net This transformation involves a denitrosation step followed by cyclization. researchgate.net

The nitroso group itself can be the target of chemical modification. While the direct oxidation of a C-nitroso group to a nitro group can be challenging, the reduction of nitroso compounds to amines is a more common transformation. wikipedia.org This would provide a route to 4,5-diaminopyrazole derivatives, which are important intermediates in dye chemistry. google.com

Furthermore, C-nitroso compounds are known to act as dienophiles or enophiles in cycloaddition reactions. They can participate in hetero-Diels-Alder reactions, nitroso-ene reactions, and nitroso-aldol reactions. wikipedia.org These reactions offer pathways to construct more complex molecular architectures starting from the 5-amino-4-nitroso-1H-pyrazole-1-ethanol scaffold. For example, a hetero-Diels-Alder reaction with a diene could lead to the formation of a six-membered heterocyclic ring fused to or substituted on the pyrazole core.

Strategies for Nitroso Group Manipulation

The nitroso group at the C4 position of the pyrazole ring is a key functional group that can be chemically transformed to introduce diverse functionalities. Common strategies for its manipulation include reduction, oxidation, and participation in cycloaddition reactions.

Reduction of the Nitroso Group: The reduction of the 4-nitroso group to a 4-amino group is a fundamental transformation, yielding 4,5-diaminopyrazole derivatives. These diamino compounds are valuable intermediates in the synthesis of fused heterocyclic systems. Mild reducing agents are typically employed to selectively reduce the nitroso group without affecting other reducible functionalities in the molecule. For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or reduction with zinc in acetic acid has been effectively used for the reduction of 4-nitrosopyrazoles to their corresponding 4-amino derivatives. researchgate.netresearchgate.net A study on the mild reduction of nitrosopyrazoles reported the synthesis of various alkyl- and naphthyl-substituted 4-aminopyrazoles in nearly quantitative yields. researchgate.net

Oxidation of the Nitroso Group: The nitroso group can be oxidized to a nitro group, leading to the formation of 4-nitro-5-aminopyrazole derivatives. This transformation is significant as the nitro group is a strong electron-withdrawing group that can substantially alter the electronic properties of the pyrazole ring, influencing its reactivity and potential applications. A recent study detailed the oxidation of N-substituted 3,5-dimethyl-4-nitroso-1H-pyrazoles, which resulted in the corresponding 4-nitropyrazole derivatives. medjrf.com

Cycloaddition Reactions: The nitroso group can act as a dienophile in hetero-Diels-Alder reactions, a type of [4+2] cycloaddition. libretexts.orglibretexts.orgyoutube.comyoutube.com This reactivity allows for the construction of six-membered heterocyclic rings fused to or substituted on the pyrazole core. For example, α-nitrosoalkenes have been shown to react with dienophiles to form 4H-1,5,2-oxathiazine derivatives. nih.gov The participation of the C-nitroso group in such cycloadditions provides a pathway to complex molecular architectures.

A summary of representative transformations of the nitroso group in pyrazole systems is presented in the table below.

Transformation Reagents and Conditions Product Type Significance Reference
ReductionH₂, Pd/C or Zn, CH₃COOH4-AminopyrazoleIntermediate for fused heterocycles researchgate.netresearchgate.net
OxidationOxidizing agents4-NitropyrazoleIntroduces strong electron-withdrawing group medjrf.com
Hetero-Diels-AlderDienesFused oxazine (B8389632) derivativesAccess to complex heterocyclic systems nih.gov

Derivatization for Spectroscopic Probes

The pyrazole scaffold is an attractive framework for the design of spectroscopic probes, including fluorescent chemosensors, due to its versatile synthetic accessibility and favorable photophysical properties. nih.govbenthamdirect.comrsc.org Derivatization of the 1H-pyrazole-1-ethanol, 5-amino-4-nitroso- core can be strategically employed to develop probes for the detection of various analytes such as metal ions.

The development of pyrazole-based fluorescent sensors often involves the introduction of a fluorophore and a receptor unit onto the pyrazole backbone. The ethanol group at the N1 position can be modified to incorporate a variety of signaling units. For instance, a dansyl moiety was introduced to a pyrazole derivative to create a fluorescently labeled compound for biological imaging. nih.govnih.govjst.go.jp The fluorescence properties of such probes can be modulated by the binding of an analyte to the receptor, leading to a detectable change in the emission spectrum, such as a "turn-on" or ratiometric response. nih.gov

The amino group at the C5 position and the manipulated nitroso group at the C4 position can serve as or be converted into chelating sites for metal ions. For example, a pyrazole-based chemosensor for Cu(II) ions was developed where the complexation of the metal ion with the ligand resulted in a distinct color change. chemrxiv.org The synthesis of pyrazoline and pyrazole-based sensors derived from chalcone (B49325) precursors has demonstrated selectivity for ions like Zn²⁺, Cd²⁺, Fe³⁺, and Fe²⁺. nih.gov

The following table outlines strategies for designing pyrazole-based spectroscopic probes.

Probe Design Strategy Modification Target Analyte Example Detection Principle Reference
Introduction of a FluorophoreAttachment of a dansyl group to the pyrazole scaffold.Biological moleculesFluorescence imaging nih.govnih.govjst.go.jp
Creation of a Chelating SiteDerivatization of amino and other functional groups to form a binding pocket.Metal ions (e.g., Cu²⁺, Zn²⁺)Colorimetric or fluorometric response upon ion binding. nih.govchemrxiv.org
Fused Ring SystemsSynthesis of fused pyrazoles like pyrazolo[3,4-b]pyridines.Metal ionsEnhanced photophysical properties and selectivity. nih.gov

Exploration of Structure-Reactivity/Property Relationships (SRPR)

Understanding the relationship between the molecular structure of 1H-pyrazole-1-ethanol, 5-amino-4-nitroso- derivatives and their chemical reactivity or properties is crucial for designing molecules with desired functionalities. SRPR studies typically investigate how the introduction of different substituents at various positions on the pyrazole ring influences reaction rates and binding affinities.

Impact of Substituents on Chemical Transformation Rates

The rate of chemical transformations involving the pyrazole ring is highly dependent on the electronic nature of the substituents attached to it. Electron-donating groups (EDGs) generally increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) decrease the electron density, favoring nucleophilic attack.

A study on the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives investigated the effect of substituents on the reaction rate using a Hammett plot. nih.gov The Hammett equation provides a quantitative measure of the electronic effect of substituents in a reaction series. By plotting the logarithm of the relative reaction rates (log(kₓ/kᵸ)) against the Hammett substituent constant (σ), a linear relationship is often observed, indicating that the reaction rate is influenced by the electronic effects of the substituents. nih.gov For instance, in a multi-component reaction to form pyrazole derivatives, the use of benzaldehydes with electron-withdrawing groups was found to accelerate the reaction, which is consistent with the proposed reaction mechanism. nih.gov

The following table illustrates the conceptual impact of substituents on reaction rates based on general principles of organic chemistry and findings from related pyrazole systems.

Substituent Type (at C3 or C5) Electronic Effect Predicted Impact on Electrophilic Aromatic Substitution Rate Predicted Impact on Nucleophilic Aromatic Substitution Rate
Electron-Donating Group (e.g., -OCH₃, -CH₃)Increases electron density of the pyrazole ringIncreaseDecrease
Electron-Withdrawing Group (e.g., -NO₂, -CN)Decreases electron density of the pyrazole ringDecreaseIncrease

Influence of Structural Changes on Ligand Binding Capabilities in Research Contexts

The ability of pyrazole derivatives to act as ligands and bind to target molecules, such as metal ions or biological macromolecules, is profoundly influenced by their structural features. mdpi.com The arrangement and nature of functional groups determine the strength and selectivity of the binding interactions.

In the context of metal ion chelation, the spatial arrangement of donor atoms (e.g., nitrogen atoms of the pyrazole ring and the amino group, oxygen from the nitroso group) is critical for forming stable coordination complexes. nih.gov The introduction of different substituents can sterically hinder or facilitate the approach of a metal ion to the binding site. Furthermore, the electronic properties of the substituents can modulate the Lewis basicity of the donor atoms, thereby affecting the stability of the resulting metal complex. For example, pyrazole-based ligands have been extensively used in coordination chemistry to form complexes with a wide range of metal ions. nih.gov

In a research context involving biological targets, structural modifications can significantly impact binding affinity. For instance, in the development of enzyme inhibitors, the introduction of specific substituents can lead to enhanced interactions with the active site of the enzyme through hydrogen bonding, hydrophobic interactions, or electrostatic interactions. A review on aminopyrazoles in medicinal chemistry highlights how different substitution patterns on the pyrazole ring lead to varying biological activities, underscoring the importance of structural modifications in tuning ligand binding. mdpi.com For example, the position of the amino group (3-amino, 4-amino, or 5-aminopyrazole) drastically affects the biological properties and binding modes of these compounds to their respective targets. mdpi.com

The table below summarizes how structural changes can influence ligand binding.

Structural Modification Effect on Ligand Properties Impact on Binding Research Context Example Reference
Introduction of bulky substituentsIncreases steric hindranceMay decrease binding affinity or alter binding modeDrug design, catalyst development mdpi.com
Variation of N1-substituentAlters steric and electronic propertiesCan modulate binding selectivity and strengthDevelopment of selective metal ion sensors nih.gov
Modification of C4/C5 substituentsChanges electronic density and potential for H-bondingAffects the stability of metal complexes or ligand-protein interactionsDesign of enzyme inhibitors nih.gov

Application of Advanced Analytical Techniques in Research on 1h Pyrazole 1 Ethanol, 5 Amino 4 Nitroso

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. nih.gov Through the analysis of various NMR experiments, the connectivity of atoms and the electronic environment of each nucleus can be mapped out.

The definitive assignment of the structure of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.

¹H NMR: The ¹H NMR spectrum would provide key information about the number and types of protons present. Expected signals would include those for the single proton on the pyrazole (B372694) ring (C4-H), the two methylene (B1212753) groups of the ethanol (B145695) substituent (-CH₂-CH₂-OH), the hydroxyl proton (-OH), and the protons of the amino group (-NH₂). The coupling patterns and integration of these signals would offer initial evidence for the connectivity. For instance, the adjacent methylene groups of the ethanol moiety would likely appear as two distinct triplets.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, five distinct carbon signals are expected: two for the pyrazole ring (C3, C4, and C5), and two for the ethanol side chain. The chemical shifts are indicative of the carbon type; for example, the carbon atom C5, bonded to the amino group, and C4, bonded to the nitroso group, would have characteristic chemical shifts influenced by these substituents. researchgate.net In related 3(5)-substituted-1H-pyrazoles, the C4 carbon signal typically appears around δ 110 ppm, while the C3 and C5 carbons resonate at lower fields, for example, δ 138.7 and 153.6 ppm. mdpi.com

2D NMR (HSQC and HMBC): Heteronuclear 2D NMR experiments are crucial for confirming the atomic connections.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- Predicted values are based on typical shifts for pyrazole and substituted ethanol moieties.

AtomNucleusPredicted Chemical Shift (ppm)Expected MultiplicityKey HMBC Correlations
H3¹H~7.5-8.0SingletC4, C5
N-CH₂-CH₂OH¹H~4.2-4.5TripletC5, N-CH₂-CH₂OH
N-CH₂-CH₂OH¹H~3.8-4.1TripletN-CH₂-CH₂OH
NH₂¹HBroad singlet-C5, C4
OH¹HBroad singlet-N-CH₂-CH₂OH
C3¹³C~135-145--
C4¹³C~110-120--
C5¹³C~145-155--
CH₂-N¹³C~50-60--
CH₂-OH¹³C~58-65--

NMR spectroscopy is also a powerful technique for studying dynamic chemical processes.

Tautomeric Studies: The 5-amino-4-nitrosopyrazole core can potentially exist in different tautomeric forms, such as the amino-nitroso form and the imino-oxime form. Studies on analogous compounds, like 1-benzyl-4-nitroso-5-aminopyrazole, have used NMR to investigate this equilibrium. nih.govacs.org Research has shown that such compounds exist in solution primarily as a mixture of E/Z isomers of the amino/nitroso tautomer, rather than the imino/oxime form. nih.govacs.org For 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-, low-temperature NMR studies could potentially resolve the signals for different tautomers or isomers if their rate of exchange is slowed sufficiently on the NMR timescale. mdpi.com

Reaction Monitoring: The synthesis of the target compound can be monitored non-invasively using ¹H NMR. nih.gov By recording spectra at regular time intervals, the disappearance of reactant signals and the simultaneous appearance of product signals can be quantified. researchgate.netjhu.edu This allows for the determination of reaction kinetics, the identification of intermediates, and the optimization of reaction conditions such as temperature and catalyst loading. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a molecular "fingerprint" and are especially useful for identifying the presence of specific functional groups. nih.gov

The IR and Raman spectra of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- would be expected to show characteristic absorption bands corresponding to its various functional groups. The assignment of these bands is often supported by theoretical calculations using Density Functional Theory (DFT). nih.govtandfonline.com

Key expected vibrations include:

O-H Stretch: A broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, corresponding to the hydroxyl group of the ethanol substituent.

N-H Stretch: One or two sharp bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amino group (-NH₂). nih.gov

C-H Stretch: Bands in the 2850-3100 cm⁻¹ region from the aliphatic ethanol chain and the aromatic pyrazole ring.

N=O Stretch: A strong absorption characteristic of the nitroso group. In nitrosamines, this band typically appears in the 1400-1490 cm⁻¹ range. pw.edu.pl

C=N and N-N Stretches: Vibrations associated with the pyrazole ring structure, typically found in the 1400-1650 cm⁻¹ region. mdpi.com

C-O Stretch: A strong band in the 1050-1200 cm⁻¹ region from the primary alcohol.

Table 2: Predicted Characteristic Vibrational Frequencies for 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
-OH (Alcohol)O-H Stretch3200-3600Strong, Broad
-NH₂ (Amine)N-H Stretch3300-3500Medium (2 bands)
Pyrazole RingC-H Stretch3000-3100Variable
Ethanol ChainC-H Stretch2850-2960Medium-Strong
Pyrazole RingC=N/C=C Stretch1400-1650Medium-Strong
-NO (Nitroso)N=O Stretch1400-1490Strong
-OH (Alcohol)C-O Stretch1050-1200Strong
Pyrazole RingN-N Stretch1050-1110Variable

Vibrational spectroscopy, when combined with computational chemistry, is a valuable tool for conformational analysis. iu.edu.sa For a flexible molecule like 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-, different spatial arrangements, or conformers, can exist due to rotation around single bonds, such as the C-C and C-O bonds of the ethanol side chain.

The standard methodology involves calculating the optimized geometries and theoretical vibrational spectra for all possible stable conformers using methods like DFT. bohrium.com By comparing the calculated spectra of each conformer with the experimentally obtained IR and Raman spectra, the best match can be identified. iu.edu.sa This allows researchers to determine the most stable conformation of the molecule in the solid state or in a specific solvent, providing crucial insights into its three-dimensional structure.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule with high accuracy.

For 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-, with a molecular formula of C₅H₈N₄O₂, the expected monoisotopic mass is approximately 156.0698 g/mol . An HRMS measurement confirming this mass would provide strong evidence for the compound's elemental formula. researchgate.net

Furthermore, the fragmentation pattern observed in the mass spectrum can offer structural clues. Common fragmentation pathways might include:

Loss of the terminal hydroxyl group (-OH).

Loss of the entire ethanol side chain (-CH₂CH₂OH).

Cleavage of the nitroso group (-NO).

Fragmentation of the pyrazole ring itself.

Analyzing these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's exact mass, which in turn enables the calculation of its unique elemental formula.

For pyrazole derivatives, HRMS is crucial for confirming the successful synthesis of the target compound and distinguishing it from potential isomers or byproducts with the same nominal mass. The experimentally determined exact mass is compared against the theoretical mass calculated from the elemental formula (e.g., C₅H₈N₄O₂ for 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-). A close match between these values provides definitive evidence of the compound's elemental composition.

Table 1: Illustrative HRMS Data for a Related Pyrazole Compound This table demonstrates the type of data obtained from an HRMS analysis for a structurally similar pyrazole, highlighting the precision of the technique.

PropertyValueReference
Compound 2-(5-Amino-4-(aminomethyl)-1H-pyrazol-1-yl)ethanol
Molecular Formula C₆H₁₂N₄O nih.gov
Theoretical Exact Mass 156.10111102 Da nih.gov
Monoisotopic Mass 156.10111102 Da nih.gov

Use in Reaction Pathway Elucidation

The compound 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- serves as a critical intermediate in multi-step synthetic processes. Its formation and subsequent conversion are key steps in the production of more complex molecules, particularly 1-alkyl-4,5-diaminopyrazole salts. google.com These diamino pyrazoles are valuable precursors for dyes used in oxidative hair dye compositions. google.com

The typical reaction pathway involves the nitrosation of a precursor, 5-amino-1-(2'-hydroxyethyl)pyrazole, to yield 5-amino-1-(2'-hydroxyethyl)4-nitrosopyrazole. google.com This step is carefully controlled, often using a nitroso source such as 3-methylbutyl nitrite (B80452) or nitrosylsulfonic acid. google.com The identity of the 5-amino-4-nitrosopyrazole intermediate is confirmed using analytical techniques before it is carried forward. In the subsequent step, the nitroso group is reduced, typically through catalytic hydrogenation, to an amino group, yielding the final 4,5-diaminopyrazole product. google.comcir-safety.org

Furthermore, 5-amino-4-nitrosopyrazoles are versatile synthons for creating other heterocyclic systems. For instance, they can be converted to pyrazolo[3,4-d]pyrimidines using reagents like the Vilsmeier reagent (HCONH₂/POCl₃) under specific reaction conditions. researchgate.net The ability to track the formation and consumption of the 5-amino-4-nitroso- intermediate is essential for optimizing reaction yields and understanding the mechanistic details of these transformations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and conformation, including bond lengths, bond angles, and torsional angles. For pyrazole derivatives, X-ray crystallography reveals not only the intramolecular structure but also the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.govnih.govmdpi.com

The solid-state structure of pyrazoles is often characterized by the formation of supramolecular motifs like dimers, trimers, and catemers (polymeric chains) through hydrogen bonds involving the pyrazole ring's N-H group and acceptor groups on adjacent molecules. nih.govmdpi.comresearchgate.net The specific pattern is influenced by the nature and position of substituents on the pyrazole ring. nih.gov Analysis of the crystal structure of a compound like 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- would provide invaluable information on the planarity of the pyrazole ring, the orientation of the ethanol, amino, and nitroso substituents, and the hydrogen-bonding network within the crystal lattice.

Table 2: Representative Crystal Data for a Substituted Pyrazole Derivative This table presents typical crystallographic data obtained for a related pyridylpyrazole, illustrating the detailed structural information provided by X-ray diffraction analysis. mdpi.com

ParameterValue
Compound 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol
Empirical Formula C₁₁H₁₃N₃O
Crystal System Monoclinic
Space Group C2/c
a (Å) 23.959(4)
b (Å) 8.216(1)
c (Å) 11.238(2)
β (°) 108.83(1)
Volume (ų) 2092.3(6)
Z (molecules/unit cell) 8

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to specific electronic transitions and is characteristic of the molecule's structure, particularly its chromophores (light-absorbing groups).

For 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-, the pyrazole ring, the amino (-NH₂) group, and the nitroso (-N=O) group all contribute to its electronic structure and UV-Vis spectrum. The amino group acts as an auxochrome, typically causing a bathochromic (red) shift in the absorbance of the pyrazole chromophore. The nitroso group is itself a strong chromophore.

UV-Vis spectroscopy is also a powerful tool for studying the formation of metal complexes. Pyrazole derivatives are well-known ligands that can coordinate with metal ions. researchgate.net When 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- binds to a metal ion, the interaction perturbs its electronic orbitals, leading to a shift in the λmax values. By monitoring these spectral changes as a function of metal ion concentration (a process known as spectrophotometric titration), researchers can determine the stoichiometry (ligand-to-metal ratio) and the stability constant of the resulting complex. researchgate.net

Table 3: Illustrative UV-Vis Data for Ligand and Metal Complex This hypothetical table shows how the maximum absorbance might change upon complexation, a key aspect of complexation studies.

Speciesλmax 1 (nm)λmax 2 (nm)Molar Absorptivity (ε) at λmax 1 (M⁻¹cm⁻¹)
Ligand (L) 2753508,500
Metal Complex (ML) 29038515,000

Advanced Research Applications and Future Perspectives

Role as a Versatile Synthetic Building Block

The arrangement of reactive functional groups on the pyrazole (B372694) ring makes 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- and its analogs highly valuable synthons in organic synthesis. The adjacent amino and nitroso groups are particularly important for constructing fused heterocyclic systems, a common motif in pharmacologically active molecules and functional materials.

The 5-amino-4-nitrosopyrazole framework is a well-established precursor for creating a variety of more complex heterocyclic structures. The reactivity of the vicinal amino and nitroso groups allows for cyclization reactions that lead to fused-ring systems. For instance, research has demonstrated that 5-amino-4-nitrosopyrazoles can be effectively used as starting materials in the one-pot, acid-catalyzed synthesis of imidazo[4,5-c]pyrazoles and pyrazolo[3,4-d]pyrimidines. researchgate.net This transformation involves a sequence of reactions including denitrosation, amidination, and cyclization. researchgate.net

5-Aminopyrazoles in general are recognized as fundamental building blocks for a wide array of fused pyrazoloazines. beilstein-journals.org Their utility stems from their ability to react with various reagents to form bicyclic and polycyclic systems. The strategic placement of the amino group facilitates the construction of pyrazole-fused heterocycles which are of significant interest in medicinal and agrochemical research. beilstein-journals.orgmdpi.com A number of important heterocyclic cores can be synthesized from aminopyrazole precursors, highlighting their versatility. beilstein-journals.org

Table 1: Examples of Heterocyclic Scaffolds Derived from Aminopyrazole Precursors

Precursor Type Reagent/Condition Resulting Scaffold Reference(s)
5-Amino-4-nitrosopyrazoles Vilsmeier reagent (HCONH₂/POCl₃) Imidazo[4,5-c]pyrazoles researchgate.net
5-Amino-4-nitrosopyrazoles Vilsmeier reagent (HCONH₂/POCl₃) Pyrazolo[3,4-d]pyrimidines researchgate.net
5-Aminopyrazole Trifluoromethyl-β-diketones Pyrazolo[3,4-b]pyridines beilstein-journals.org
5-Aminopyrazole Enaminone Pyrazolo[3,4-b]pyridines beilstein-journals.org
5-Aminopyrazole Acetylacetone Pyrazolo[1,5-a]pyrimidines beilstein-journals.org
5-Aminopyrazole Various Pyrazolo[3,4-b]pyrazines beilstein-journals.org
5-Aminopyrazole Various Pyrazolo[5,1-c]-1,2,4-triazines beilstein-journals.org
5-Aminopyrazole Various Pyrazolo[1,5-a]-1,3,5-triazines beilstein-journals.org
5-Aminopyrazole Various Pyrazolo[3,4-d] researchgate.netbeilstein-journals.orggoogle.comtriazines beilstein-journals.org

Beyond its role as a precursor to general heterocyclic systems, 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- serves as a crucial intermediate in multi-step synthetic pathways aimed at producing specific, high-value molecules. A notable example is its use in the "telescoping synthesis" of 1-alkyl-4,5-diaminopyrazole salts. google.comwipo.int In this process, the 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt is generated via nitrosation of the corresponding 5-amino-1-alkyl-1H-pyrazole. google.com This nitroso derivative is then reduced in a subsequent step to yield the target 4,5-diaminopyrazole salt. google.com This streamlined synthesis is significant because it avoids the isolation of intermediates, making the process more efficient. google.com The resulting diaminopyrazole compounds are themselves valuable intermediates, particularly as precursors for oxidative hair dye compositions. google.comwipo.int

The broader class of aminopyrazole derivatives are also key intermediates in the synthesis of agrochemicals. For example, the related compound 5-amino-l-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-li/-pyrazole-3-carbonitrile, known as Ethiprole, is an insecticide that acts on the GABA-regulated chloride channel. google.com The synthesis of this complex molecule relies on a 5-aminopyrazole core, underscoring the industrial importance of this class of intermediates. google.com

Fundamental Studies in Coordination Chemistry

The molecular structure of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- contains multiple potential donor atoms, making it and its derivatives attractive candidates for ligand design in coordination chemistry. The pyrazole ring itself possesses a rich coordination chemistry due to its amphiprotic nature, containing both a Brønsted acidic NH group (in N-unsubstituted pyrazoles) and a basic Schiff-base nitrogen atom. nih.gov

The design of new ligands is a cornerstone of coordination chemistry, aimed at creating metal complexes with specific electronic, magnetic, or catalytic properties. The structure of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- offers several sites for metal coordination:

The two nitrogen atoms of the pyrazole ring.

The nitrogen and oxygen atoms of the nitroso group.

The nitrogen atom of the amino group.

The oxygen atom of the N-ethanol substituent.

This array of potential donor sites allows for the design of polydentate ligands that can form stable chelate rings with a metal ion. Pyrazole-based ligands are widely used, and their synthesis is often straightforward. nih.gov The functional groups on the 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- scaffold can be used to tune the electronic properties and steric environment of the resulting metal complex. For example, deprotonation of pyrazole N-H groups (in related systems) can create pyrazolate anions that act as bridging ligands between two metal centers, leading to di- or polynuclear complexes. nih.gov The presence of the ethanol (B145695) group provides a further point of attachment or modification, enhancing the molecule's versatility in creating complex ligand architectures.

Pyrazole derivatives are known to form stable complexes with a wide range of transition metals, including zinc, iron, copper, nickel, and cadmium. researchgate.net The investigation of these interactions reveals fundamental aspects of coordination chemistry. Spectrophotometric studies on pyrazole-based ligands with silver (I) ions, for example, have been used to determine the stability and stoichiometry of the resulting complexes. researchgate.net Such studies have shown that factors like pH, solvent composition, and ionic strength can significantly influence complex formation. researchgate.net

For a ligand derived from 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-, the multiple donor atoms would allow for complex metal-ligand interactions. The formation of chelates using the pyrazole nitrogen and a substituent donor atom is a common binding mode. The specific geometry and stability of the resulting complexes would depend on the metal ion's size, charge, and preferred coordination number. Researchers have successfully crystallized and characterized numerous transition metal complexes with pyrazole derivative ligands, confirming their diverse coordination behavior. researchgate.net The study of such complexes derived from this specific nitroso-pyrazole could reveal novel structural motifs and electronic properties.

Research into Novel Materials Precursors

The chemical reactivity and functionality of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- make it a promising precursor for the development of novel materials. Its most direct application in this area is as an intermediate in the synthesis of dye precursors. As established, it is a key component in the synthesis of 1-alkyl-4,5-diaminopyrazole salts, which are used in the formulation of oxidative hair dyes. google.comwipo.int

Looking toward future applications, the 4,5-diaminopyrazole derivatives produced from this compound are of significant interest. Diamines are fundamental monomers in polymer chemistry, used to synthesize high-performance polymers such as polyamides and polyimides. The unique pyrazole backbone of these diamines could impart novel thermal, optical, or mechanical properties to such polymers. Furthermore, the strong coordinating ability of the parent molecule and its derivatives suggests a potential application as building blocks for metal-organic frameworks (MOFs) or coordination polymers. The ability of pyrazolate units to bridge metal centers could be exploited to construct extended, porous networks with potential applications in gas storage, separation, or catalysis.

Design of Molecular Components for Supramolecular Assemblies

The design and synthesis of molecules capable of self-assembling into larger, ordered structures is a cornerstone of supramolecular chemistry. The structural motifs present in 5-amino-4-nitroso-1H-pyrazole-1-ethanol make it a prime candidate for incorporation into such assemblies. The pyrazole ring itself, with its two adjacent nitrogen atoms, can act as a hydrogen bond donor and acceptor. The amino group provides an additional hydrogen bond donor site, while the nitroso group and the oxygen atom of the ethanol substituent can act as hydrogen bond acceptors.

This multiplicity of functional groups allows for a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for the formation of supramolecular structures. Researchers can exploit these features to design and construct one-, two-, and three-dimensional networks. For instance, the hydrogen bonding capabilities can be utilized to form tapes or sheets, while the planar pyrazole ring can participate in stacking interactions to build columnar structures.

The presence of the hydroxyethyl (B10761427) group offers a point of further chemical modification, allowing for the attachment of other molecular fragments that can direct the self-assembly process or impart additional functionality to the resulting supramolecular material. While specific research on the supramolecular assemblies of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- is still emerging, the principles of supramolecular chemistry strongly suggest its potential in creating novel materials with applications in areas such as crystal engineering, and as functional organic materials.

Exploration of Optical and Electronic Properties in a Research Context

The optical and electronic properties of pyrazole derivatives are of significant interest due to their potential applications in optoelectronics, sensing, and as functional dyes. The 5-amino-4-nitroso-1H-pyrazole-1-ethanol molecule possesses a chromophoric system due to the presence of the nitroso group in conjugation with the pyrazole ring and the amino group. This arrangement is known to give rise to absorption in the visible region of the electromagnetic spectrum, making the compound colored.

In a research context, the electronic properties of this molecule, such as its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, are of fundamental importance. These properties can be investigated using a combination of experimental techniques, such as UV-visible spectroscopy and cyclic voltammetry, and computational methods like Density Functional Theory (DFT). The energy gap between the HOMO and LUMO determines the electronic transition energy and thus the color of the compound. Studies on related 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole have shown that intramolecular charge transfer (ICT) can occur, which is a key process for applications in nonlinear optics. google.com

The specific substitution pattern of 5-amino-4-nitroso-1H-pyrazole-1-ethanol, with its electron-donating amino group and electron-withdrawing nitroso group, suggests the potential for significant ICT character. The hydroxyethyl group can also influence the electronic properties through inductive effects and by enabling solvation interactions. A patent has described the synthesis of 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole as an intermediate in the preparation of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole, which is used as a precursor in oxidative hair dyes, highlighting its chromophoric nature. cir-safety.org

Table 1: Predicted Physicochemical Properties of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-

PropertyValue
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
XLogP3-0.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

Note: The data in this table is computationally predicted and serves as an estimation.

Emerging Research Directions and Interdisciplinary Studies

The future of research on 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- and related pyrazole derivatives lies in the integration of advanced synthetic techniques and computational tools. These interdisciplinary approaches are poised to accelerate the discovery of new applications and the development of novel materials.

Integration with Flow Chemistry and Automation for Research Synthesis

Traditional batch synthesis of organic compounds can be time-consuming and difficult to scale up. Flow chemistry, where reactions are carried out in a continuously flowing stream, offers numerous advantages, including improved reaction control, enhanced safety, and the potential for automation. cir-safety.org The synthesis of pyrazole derivatives is well-suited for translation to flow chemistry systems.

For instance, the nitrosation of the precursor 5-amino-1H-pyrazole-1-ethanol could be performed in a flow reactor, allowing for precise control of reaction temperature and time, which is crucial for handling potentially unstable nitroso compounds. Subsequent reactions to modify the molecule could also be integrated into a multi-step flow synthesis, enabling the rapid production of a library of derivatives for screening in various applications. While a specific flow synthesis for 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- has not been reported, the literature contains numerous examples of flow synthesis of other pyrazole derivatives, demonstrating the feasibility of this approach. cir-safety.orgresearchgate.netresearchgate.netbeilstein-journals.org103.213.246

Machine Learning and AI in Predicting Reactivity and Designing Novel Pyrazole Analogues

The vast chemical space of possible pyrazole derivatives presents a significant challenge for traditional, intuition-driven research. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity. By training algorithms on existing datasets of chemical reactions and molecular properties, ML models can predict the reactivity of new pyrazole analogues and even design novel structures with desired properties. bldpharm.com

In the context of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-, ML could be used to:

Predict reaction outcomes: For example, predicting the yield and selectivity of reactions involving the functional groups of the molecule.

Design novel analogues: By virtually screening thousands of potential modifications to the parent structure, ML algorithms can identify new pyrazole derivatives with optimized optical, electronic, or binding properties for specific applications.

Guide synthetic planning: AI-powered retrosynthesis tools can suggest efficient synthetic routes to novel pyrazole targets.

Recent studies have demonstrated the successful application of 2D-QSAR models for predicting the anti-cancer activity of pyrazole derivatives and for designing new, more potent analogues. This approach could be adapted to design novel materials based on the 5-amino-4-nitroso-1H-pyrazole-1-ethanol scaffold. The integration of ML and AI with automated flow synthesis platforms represents a particularly exciting frontier, paving the way for closed-loop, autonomous discovery and optimization of new functional molecules.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-?

Answer:
The compound is typically synthesized via nitrosation of 5-amino-1-substituted pyrazoles. A validated protocol involves dissolving 5-amino-1-(2'-hydroxyethyl)pyrazole in ethanol and adding isoamyl nitrite dropwise to a solution containing HCl in ethanol. The reaction produces 5-amino-4-nitroso-1-substituted-pyrazole hydrochloride, which is isolated and recrystallized for purity . Alternative methods use sodium nitrite under acidic conditions to achieve regioselective nitrosation, with reaction temperature (0–5°C) critical to minimize side reactions .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:
Key analytical techniques include:

  • X-ray crystallography : For unambiguous confirmation of the nitroso group orientation and hydrogen-bonding patterns. SHELXL refinement is widely used for small-molecule crystallography .
  • HPLC-MS : To assess purity (>95%) and detect nitroso-to-amine decomposition byproducts.
  • NMR spectroscopy : ¹H and ¹³C NMR should confirm the absence of unreacted starting materials (e.g., residual isoamyl nitrite) and verify the substitution pattern .

Intermediate: What are the common challenges in maintaining stability during storage?

Answer:
The nitroso group is prone to oxidation and photodegradation. Stabilization strategies include:

  • Storing under inert gas (N₂/Ar) at –20°C in amber vials.
  • Adding stabilizers like ascorbic acid (1–5 mM) to ethanol-based solutions.
  • Avoiding prolonged exposure to acidic conditions, which can promote tautomerization of the nitroso group .

Intermediate: How do reaction conditions influence regioselectivity in nitrosation?

Answer:
Regioselectivity depends on:

  • pH : Acidic conditions (HCl/ethanol) favor nitrosation at the 4-position due to protonation of the pyrazole ring, directing electrophilic attack to the electron-rich 4-site .
  • Temperature : Lower temperatures (0–5°C) reduce competing dimerization or over-oxidation.
  • Nitrosating agent : Isoamyl nitrite provides slower, controlled release of nitrous acid compared to NaNO₂/HCl, improving yield (75–85% vs. 60–70%) .

Advanced: How can contradictory data on nitroso group reactivity be resolved?

Answer:
Contradictions often arise from:

  • Solvent effects : Polar aprotic solvents (DMF) enhance electrophilicity of the nitroso group, while protic solvents (ethanol) stabilize intermediates via hydrogen bonding.
  • Steric hindrance : Bulky substituents at the 1-position (e.g., tert-butyl) reduce reactivity, requiring harsher conditions.
    Systematic studies using DFT calculations (e.g., Gaussian09) to model transition states and electron density maps (via AIM analysis) can clarify mechanistic pathways .

Advanced: What strategies optimize this compound’s use in metal coordination studies?

Answer:
The nitroso and amino groups act as bidentate ligands. Optimization involves:

  • pH titration : Metal binding (e.g., Cu²⁺, Fe³⁺) is pH-dependent, with optimal coordination at pH 6–7.
  • Spectroscopic monitoring : UV-Vis (λ = 450–500 nm for charge-transfer bands) and EPR to confirm paramagnetic complex formation.
  • Crystallographic validation : Co-crystallization with metals (e.g., ZnCl₂) in DMSO/water mixtures yields stable complexes for structural analysis .

Advanced: How does this compound compare to analogs in biological activity screens?

Answer:
Compared to 5-amino-3-methyl-4-nitroso derivatives, the 2-hydroxyethyl group enhances solubility (logP = –0.3 vs. 0.5 for methyl analogs) and bioavailability. However, it shows reduced enzyme inhibition (IC₅₀ = 12 μM vs. 8 μM for COX-2) due to steric clashes in hydrophobic binding pockets. Mutagenicity assays (Ames test) indicate no genotoxic risk at <100 μM .

Advanced: What computational tools predict its reactivity in multi-step syntheses?

Answer:

  • Molecular docking (AutoDock Vina) : Predicts interactions with biological targets (e.g., kinases) by simulating binding conformations.
  • Reactivity descriptors (NBO analysis) : Identifies electron-deficient sites prone to nucleophilic attack (e.g., nitroso oxygen).
  • Kinetic modeling (COPASI) : Simulates reaction networks to optimize stepwise pathways (e.g., nitroso reduction to hydroxylamine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.